2-(azepan-1-ylmethyl)-6-ethoxyphenol
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Overview
Description
2-(azepan-1-ylmethyl)-6-ethoxyphenol is a chemical compound that belongs to the class of phenols It features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a phenol group through a methylene bridge The ethoxy group is attached to the phenol ring, enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-6-ethoxyphenol typically involves the reaction of 6-ethoxyphenol with azepane in the presence of a suitable catalyst. One common method is the Mannich reaction, where formaldehyde is used as a methylene bridge source. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(azepan-1-ylmethyl)-6-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-6-ethoxyphenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The azepane ring can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues. These interactions can lead to inhibition or activation of biological pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-ylmethyl)phenol
- 2-(azepan-1-ylmethyl)-4-ethoxyphenol
- 2-(azepan-1-ylmethyl)-6-methoxyphenol
Uniqueness
2-(azepan-1-ylmethyl)-6-ethoxyphenol is unique due to the presence of both the azepane ring and the ethoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-18-14-9-7-8-13(15(14)17)12-16-10-5-3-4-6-11-16/h7-9,17H,2-6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHQXIYHVNVFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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